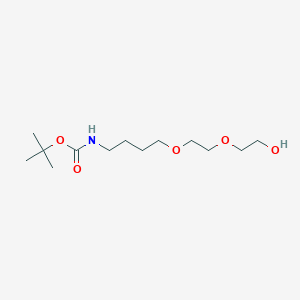
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and a 3-methylbutanoylamino group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group on the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 3-Methylbutanoylamino Group: The 3-methylbutanoylamino group can be attached through an amide coupling reaction. This involves the reaction of 3-methylbutanoic acid with the amino group on the pyridine ring in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of pyridinecarboxylic acid derivatives.
Reduction: Reduction can yield pyridine alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the second position.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the third position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar structure with a carboxylic acid group at the fourth position.
Uniqueness
2-(3-Methylbutanoylamino)pyridine-3-carboxylic acid is unique due to the presence of the 3-methylbutanoylamino group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This unique substitution pattern can influence its reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-(3-methylbutanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)6-9(14)13-10-8(11(15)16)4-3-5-12-10/h3-5,7H,6H2,1-2H3,(H,15,16)(H,12,13,14) |
Clé InChI |
IVROWBUBAQPHQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=C(C=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



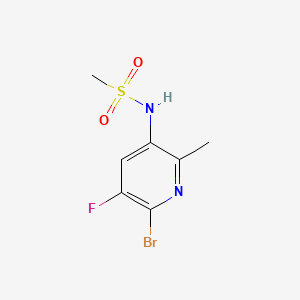
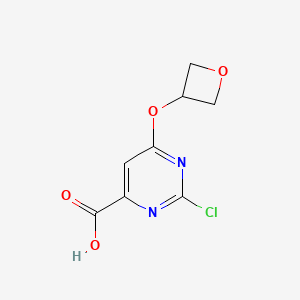

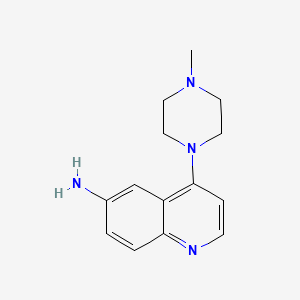
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
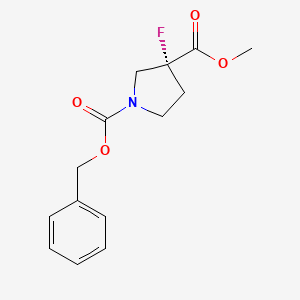
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)


![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
